molecular formula C4HF3N2O2 B13021512 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 1196152-87-0

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B13021512
CAS No.: 1196152-87-0
M. Wt: 166.06 g/mol
InChI Key: RJBNATIWUPQHKP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that features a trifluoromethyl group attached to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a trifluoromethyl ketone, followed by oxidation to form the desired oxadiazole ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-methanol
  • 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-thiol

Uniqueness

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1196152-87-0

Molecular Formula

C4HF3N2O2

Molecular Weight

166.06 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h1H

InChI Key

RJBNATIWUPQHKP-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=NO1)C(F)(F)F

Origin of Product

United States

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